molecular formula C13H15BrO2 B11838357 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one

3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one

Cat. No.: B11838357
M. Wt: 283.16 g/mol
InChI Key: OHSVAMMHPBKKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one is a unique cyclic ketone with a molecular weight of 283.16 g/mol. This compound, bearing the CAS number 1544740-14-8, is known for its high purity and versatile applications in advanced research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one typically involves the reaction of 4-bromo-3,5-dimethylphenol with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one is unique due to its cyclic ketone structure combined with a brominated aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-one

InChI

InChI=1S/C13H15BrO2/c1-8-3-12(4-9(2)13(8)14)16-7-10-5-11(15)6-10/h3-4,10H,5-7H2,1-2H3

InChI Key

OHSVAMMHPBKKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2CC(=O)C2

Origin of Product

United States

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